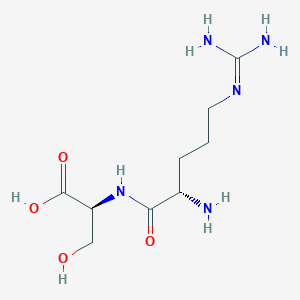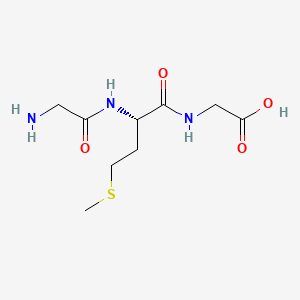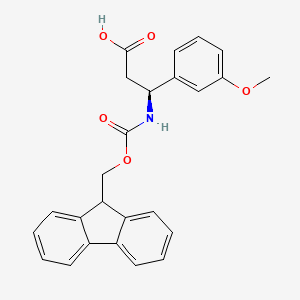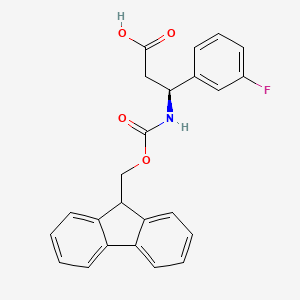
4-ブロモ-N,N-ビス(4-メトキシフェニル)アニリン
概要
説明
4-bromo-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C20H18BrNO2. It is a derivative of aniline, where the nitrogen atom is bonded to two 4-methoxyphenyl groups and one 4-bromophenyl group. This compound is known for its applications in organic synthesis and materials science.
科学的研究の応用
4-bromo-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Sensors: The compound can be used in the development of chemical sensors due to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-bis(4-methoxyphenyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom at the para position.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy groups on the phenyl rings.
Industrial Production Methods
Industrial production of 4-bromo-N,N-bis(4-methoxyphenyl)aniline may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common in industrial settings to achieve efficient synthesis.
化学反応の分析
Types of Reactions
4-bromo-N,N-bis(4-methoxyphenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the methoxy and amine groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
作用機序
The mechanism of action of 4-bromo-N,N-bis(4-methoxyphenyl)aniline involves its interaction with various molecular targets. The bromine and methoxy groups influence the compound’s electronic properties, making it suitable for applications in organic electronics and photonics. The compound can interact with electron-rich or electron-deficient species, facilitating various chemical reactions.
類似化合物との比較
Similar Compounds
- 4-methoxy-N,N-bis(4-methoxyphenyl)aniline
- 4-chloro-N,N-bis(4-methoxyphenyl)aniline
- 4-fluoro-N,N-bis(4-methoxyphenyl)aniline
Uniqueness
4-bromo-N,N-bis(4-methoxyphenyl)aniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its analogs. The bromine atom can participate in specific substitution and coupling reactions that are not possible with other halogenated derivatives.
特性
IUPAC Name |
N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCDCFFPMMCPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194416-45-0 | |
| Record name | 4-Bromo-4',4''-dimethoxytriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-bromo-N,N-bis(4-methoxyphenyl)aniline in the synthesis of luminescent radicals?
A1: 4-bromo-N,N-bis(4-methoxyphenyl)aniline serves as a crucial precursor in synthesizing carbene-triphenylamine hybrids, which are capable of forming luminescent radicals. [] The bromine atom in its structure allows for a direct C2-arylation reaction with N-heterocyclic carbenes. This reaction is key to creating the hybrid molecules that exhibit redox activity and ultimately give rise to either carbon- or nitrogen-centered luminescent radicals upon chemical reduction or oxidation, respectively. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














